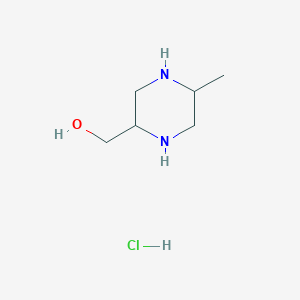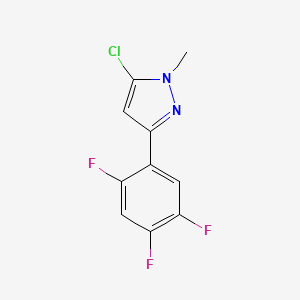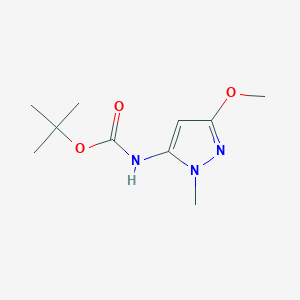![molecular formula C16H25ClN4 B13693411 3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline is a chemical compound with the molecular formula C11H16ClN3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group and a piperazine ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline typically involves the reaction of 3-chloroaniline with 4-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsdry solvent, low temperature.
Substitution: Sodium hydroxide, potassium tert-butoxide; conditionspolar aprotic solvent, elevated temperature.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Substituted aniline derivatives with various functional groups replacing the chloro group.
科学研究应用
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
相似化合物的比较
Similar Compounds
3-Chloro-4-[4-(4-methylpiperazin-1-yl)methyl]aniline: Similar structure with a methyl group instead of a piperidyl group.
3-Fluoro-4-[4-(4-methylpiperazin-1-yl)aniline: Contains a fluoro group instead of a chloro group.
4-(4-Methyl-1-piperazinyl)aniline: Lacks the chloro group, resulting in different chemical properties.
Uniqueness
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline is unique due to the presence of both a chloro group and a piperazine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C16H25ClN4 |
|---|---|
分子量 |
308.8 g/mol |
IUPAC 名称 |
3-chloro-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C16H25ClN4/c1-19-8-10-20(11-9-19)14-4-6-21(7-5-14)16-3-2-13(18)12-15(16)17/h2-3,12,14H,4-11,18H2,1H3 |
InChI 键 |
CJPMKODVDYCWER-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


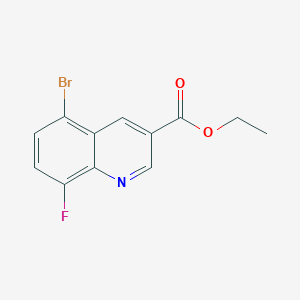
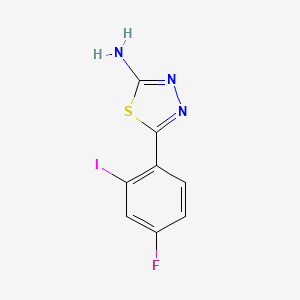
![1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone](/img/structure/B13693355.png)
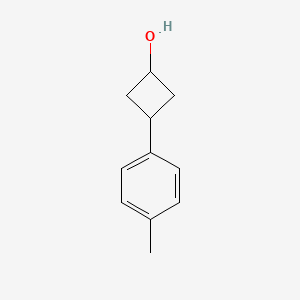
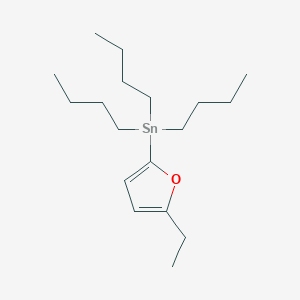
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
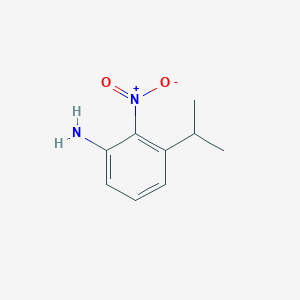
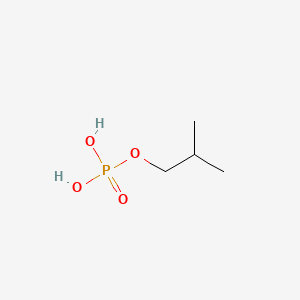
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)


